molecular formula C7H2Br3F3 B14769710 1,2,4-Tribromo-5-(trifluoromethyl)benzene

1,2,4-Tribromo-5-(trifluoromethyl)benzene

Cat. No.: B14769710
M. Wt: 382.80 g/mol
InChI Key: NREAWFXZNQDPPM-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2,4-trifluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,4-Tribromo-5-(trifluoromethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Tribromo-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1,2,4-Tribromo-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable for various research applications .

Properties

Molecular Formula

C7H2Br3F3

Molecular Weight

382.80 g/mol

IUPAC Name

1,2,4-tribromo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Br3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H

InChI Key

NREAWFXZNQDPPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C(F)(F)F

Origin of Product

United States

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